molecular formula C18H19BrFN3O2 B2645450 3-(2-Bromophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one CAS No. 2380172-90-5

3-(2-Bromophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one

Cat. No.: B2645450
CAS No.: 2380172-90-5
M. Wt: 408.271
InChI Key: DNJSISWAXSFRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one is an organic compound that features a bromophenyl group, a fluoropyrimidinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the piperidinyl group through nucleophilic substitution. The fluoropyrimidinyl group can be introduced via a coupling reaction using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-(2-Bromophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one
  • 3-(2-Iodophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one
  • 3-(2-Methylphenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one

Uniqueness

The uniqueness of 3-(2-Bromophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, allows for unique interactions and reactivity compared to its analogs with different substituents.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrFN3O2/c19-16-4-2-1-3-13(16)5-6-17(24)23-9-7-15(8-10-23)25-18-21-11-14(20)12-22-18/h1-4,11-12,15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJSISWAXSFRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.